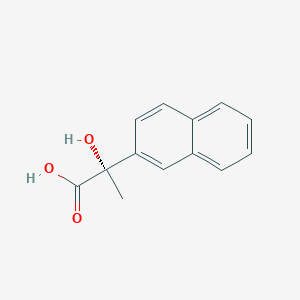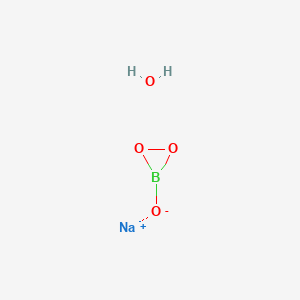
Interox A; Perasafe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Interox A; Perasafe: is a compound known as sodium perborate monohydrate. It is a biological material or organic compound widely used in life science research. This compound is recognized for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium perborate monohydrate is synthesized by reacting sodium metaborate with hydrogen peroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired monohydrate form .
Industrial Production Methods: In industrial settings, sodium perborate monohydrate is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of sodium metaborate and hydrogen peroxide to a reactor, followed by crystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium perborate monohydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing oxygen when dissolved in water.
Reduction: It can be reduced to sodium metaborate and water.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves water as a solvent and mild heating to facilitate the release of oxygen.
Reduction: Requires reducing agents such as sodium thiosulfate.
Substitution: Involves reactants like acids or bases under controlled pH conditions.
Major Products Formed:
Oxidation: Oxygen gas and sodium metaborate.
Reduction: Sodium metaborate and water.
Substitution: Various substituted borates depending on the reactants used.
Scientific Research Applications
Sodium perborate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized as a disinfectant and antiseptic in medical settings.
Industry: Applied in the formulation of cleaning agents and detergents
Mechanism of Action
The mechanism of action of sodium perborate monohydrate involves the release of active oxygen species when dissolved in water. These oxygen species exert their effects by oxidizing organic and inorganic substances. The molecular targets include microbial cell walls and membranes, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Sodium percarbonate: Another peroxygen compound used as a bleaching agent.
Hydrogen peroxide: A widely used disinfectant and bleaching agent.
Peracetic acid: A strong oxidizing agent used in disinfection and sterilization.
Comparison:
- It provides a controlled release of oxygen, making it suitable for applications where a gradual release is beneficial.
- Unlike sodium percarbonate, sodium perborate monohydrate is more stable and has a longer shelf life .
Sodium perborate monohydrate: is unique in its stability and ease of handling compared to hydrogen peroxide and peracetic acid.
Properties
Molecular Formula |
BH2NaO4 |
|---|---|
Molecular Weight |
99.82 g/mol |
IUPAC Name |
sodium;3-oxidodioxaborirane;hydrate |
InChI |
InChI=1S/BO3.Na.H2O/c2-1-3-4-1;;/h;;1H2/q-1;+1; |
InChI Key |
VBLJKTBPWITVTE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OO1)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
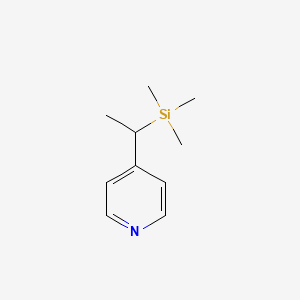
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
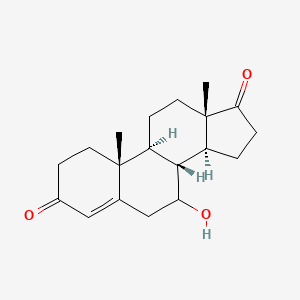

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

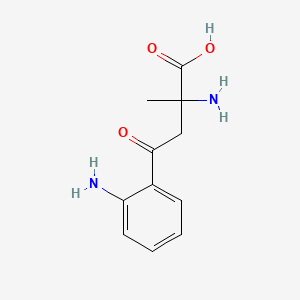
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
